5-Nitroindazole

Catalog No.
S597300
CAS No.
5401-94-5
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitroindazole

CAS Number

5401-94-5

Product Name

5-Nitroindazole

IUPAC Name

5-nitro-1H-indazole

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-5(3-6)4-8-9-7/h1-4H,(H,8,9)

InChI Key

WSGURAYTCUVDQL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=NN2

solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

5-Nitro-1H-benzopyrazole; 5-Nitro-1H-indazole; NSC 5032

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=NN2

The exact mass of the compound 5-Nitroindazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5032. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Nitroindazole is an aromatic heterocyclic compound featuring an indazole core substituted with a nitro group at the 5-position. This substitution pattern makes it a crucial intermediate and building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group is fundamental to its reactivity, influencing its role as a precursor for a range of bioactive molecules, including agents for Chagas disease and various types of cancer. Its utility is primarily defined by its capacity to be chemically modified, particularly through reduction of the nitro group or substitution at the nitrogen positions of the indazole ring, to generate diverse molecular scaffolds.

The specific placement of the nitro group at the 5-position is critical and dictates the compound's electronic properties, reactivity, and biological target interactions. Substituting 5-Nitroindazole with its isomers, such as 6-Nitroindazole or 7-Nitroindazole, can lead to significantly different outcomes in both synthesis and biological applications. For instance, methylation reactions under neutral conditions yield different major products; 5-nitroindazole primarily forms the 1-methyl derivative, whereas 6- and 7-nitroindazoles favor the 2-methyl derivatives. This distinct regioselectivity is crucial in multi-step syntheses where precise control over substitution patterns is required. Furthermore, these isomers exhibit different biological activities; studies on nitric oxide synthase (NOS) inhibition and smooth muscle relaxation show that 6- and 7-nitroindazole possess activities that are not directly comparable to derivatives from the 5-nitro isomer, highlighting their non-interchangeability in pharmacological research.

Differentiated Electrochemical Behavior for Prodrug and Sensor Development

The electrochemical properties of nitroaromatic compounds are critical for their application as hypoxia-activated prodrugs or sensors. The position of the nitro group significantly influences the reduction potential. While direct comparative data for nitroindazole isomers is limited, studies on the closely related nitroimidazole class show that 2-nitroimidazoles generally have more positive one-electron reduction potentials (are easier to reduce) than 5-nitroimidazole analogs. For example, 1-(2-hydroxyethyl)-2-nitroimidazole has a reduction potential (E¹₇) of -398 mV, whereas 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole has a potential of -486 mV. This demonstrates that the specific isomeric form is a key determinant of the energy required for the nitro-to-nitro radical anion conversion, a crucial activation step for many of their biological functions.

Evidence DimensionOne-Electron Reduction Potential at pH 7 (E¹₇)
Target Compound DataNot directly measured for 5-nitroindazole in the study.
Comparator Or Baseline1-(2-hydroxyethyl)-2-nitroimidazole: -398 mV; 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole: -486 mV
Quantified Difference88 mV difference between 2-nitro and 5-nitro analogs in the imidazole class
ConditionsPulse radiolysis at pH 7.

This difference in reduction potential is critical for designing hypoxia-selective agents, as it determines the level of oxygen deprivation needed for activation, making isomer selection a key procurement decision.

Demonstrated Precursor for Antiprotozoal Agents with High In Vitro Potency

5-Nitroindazole is a validated starting material for potent antiprotozoal agents. Derivatives synthesized from this specific scaffold have shown exceptional activity against Leishmania amazonensis. For example, the derivative 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate achieved an IC50 of 0.46 µM against amastigotes, the clinically relevant parasite stage. This potency is comparable to the standard-of-care drug Amphotericin B. Furthermore, this compound exhibited a high selectivity index of 875, indicating significantly lower toxicity to host macrophage cells compared to its effect on the parasite. This level of selective potency is directly tied to the 5-nitroindazole core structure.

Evidence DimensionIn Vitro Anti-Amastigote Activity (IC50) & Selectivity Index (SI)
Target Compound Data0.46 ± 0.01 µM (IC50) and 875 (SI) for a key derivative
Comparator Or BaselineActive as Amphotericin B (standard drug)
Quantified DifferenceNot applicable (comparison to a standard)
ConditionsIn vitro assay against Leishmania amazonensis intracellular amastigotes.

For researchers developing new antiprotozoal drugs, starting with a precursor scaffold that is known to produce highly potent and selective final compounds reduces development risk and increases the probability of success.

Scaffold for Novel Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

The unsubstituted 1H-indazole scaffold, for which 5-nitroindazole is a key intermediate, has been identified as a novel pharmacophore for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical cancer immunotherapy target. While 5-nitroindazole itself was not the most potent in the series, structure-activity relationship (SAR) studies of various substituted indazoles showed that the core ring system is necessary for IDO1 inhibition. A derivative, compound 2g (a 4,6-disubstituted indazole), exhibited an IC50 value of 5.3 µM. This finding establishes the indazole core, accessible from precursors like 5-nitroindazole, as a valid starting point for developing more potent IDO1 inhibitors.

Evidence DimensionEnzyme Inhibitory Activity (IDO1 IC50)
Target Compound DataNot specified for 5-nitroindazole itself.
Comparator Or BaselineCompound 2g (4,6-disubstituted 1H-indazole) showed an IC50 of 5.3 µM.
Quantified DifferenceNot applicable.
ConditionsIn vitro enzyme activity assay for human IDO1.

Procuring 5-nitroindazole provides a direct route to the core indazole scaffold, enabling researchers in cancer immunotherapy to synthesize and explore novel derivatives for a high-value therapeutic target.

Precursor for Hypoxia-Activated Prodrugs and Radiosensitizers

The reducible nitro group makes 5-nitroindazole an ideal starting material for developing hypoxia-activated prodrugs. Its specific electrochemical properties, which differ from other nitro-aromatic systems, allow for tailored activation in the low-oxygen microenvironments characteristic of solid tumors or certain parasitic infections.

Development of Potent Antiprotozoal Therapeutics

Given the demonstrated high potency and selectivity of its derivatives against parasites like Leishmania and Trypanosoma cruzi, 5-nitroindazole serves as a validated scaffold for medicinal chemistry campaigns aimed at discovering next-generation treatments for neglected tropical diseases like Chagas disease and leishmaniasis.

Scaffold for Cancer Immunotherapy Drug Discovery Programs

As a precursor to the core 1H-indazole ring system, 5-nitroindazole is a strategic choice for research programs developing novel small-molecule inhibitors of the immunosuppressive enzyme IDO1. The established link between the indazole core and IDO1 inhibition makes it a valuable building block for creating libraries of potential cancer immunotherapy candidates.

Physical Description

Yellow odorless powder; [Eastman Kodak MSDS]

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.038176411 g/mol

Monoisotopic Mass

163.038176411 g/mol

Heavy Atom Count

12

LogP

2.03 (LogP)

UNII

235Y7P37ZD

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 49 companies with hazard statement code(s):;
H302 (89.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (10.42%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000128 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

5401-94-5

Wikipedia

5-nitroindazole

General Manufacturing Information

1H-Indazole, 5-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

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